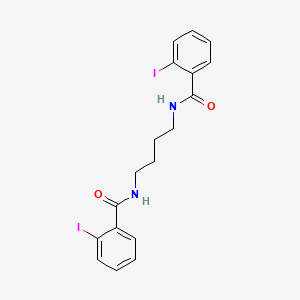
N,N'-(Butane-1,4-diyl)bis(2-iodobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Butane-1,4-diyl)bis(2-iodobenzamide) is a chemical compound characterized by the presence of two iodobenzamide groups connected by a butane-1,4-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Butane-1,4-diyl)bis(2-iodobenzamide) typically involves the reaction of 2-iodobenzoyl chloride with butane-1,4-diamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-(Butane-1,4-diyl)bis(2-iodobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Butane-1,4-diyl)bis(2-iodobenzamide) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atoms, potentially forming N,N’-(Butane-1,4-diyl)bis(2-aminobenzamide).
Oxidation Reactions: Oxidative conditions can modify the benzamide groups, potentially forming N,N’-(Butane-1,4-diyl)bis(2-nitrobenzamide).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with different functional groups replacing the iodine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Nitro derivatives or other oxidized forms of the benzamide groups.
Scientific Research Applications
N,N’-(Butane-1,4-diyl)bis(2-iodobenzamide) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a molecular probe due to the presence of iodine atoms, which can be detected using imaging techniques.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-(Butane-1,4-diyl)bis(2-iodobenzamide) depends on its specific application. In biological systems, the compound may interact with proteins or nucleic acids, potentially inhibiting or modifying their function. The iodine atoms can facilitate binding to specific molecular targets, enhancing the compound’s efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
N,N’-Butane-1,4-diylbis(bromoacetamide): Similar structure but with bromine atoms instead of iodine.
N,N’-Butane-1,4-diylbis(chloroacetamide): Contains chlorine atoms instead of iodine.
N,N’-Butane-1,4-diylbis(2-aminobenzamide): Lacks the halogen atoms, featuring amino groups instead.
Uniqueness
The iodine atoms also enhance the compound’s ability to participate in specific substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
638195-20-7 |
|---|---|
Molecular Formula |
C18H18I2N2O2 |
Molecular Weight |
548.2 g/mol |
IUPAC Name |
2-iodo-N-[4-[(2-iodobenzoyl)amino]butyl]benzamide |
InChI |
InChI=1S/C18H18I2N2O2/c19-15-9-3-1-7-13(15)17(23)21-11-5-6-12-22-18(24)14-8-2-4-10-16(14)20/h1-4,7-10H,5-6,11-12H2,(H,21,23)(H,22,24) |
InChI Key |
HSFGJJOBSJEJQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















